2-(Cyclopropylmethoxy)-5-methylphenol
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Overview
Description
2-(Cyclopropylmethoxy)-5-methylphenol is a chemical compound characterized by a phenolic structure with a cyclopropylmethoxy group attached to the second carbon and a methyl group at the fifth position of the benzene ring. This compound is of interest in various scientific and industrial applications due to its unique chemical properties.
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis typically begins with 2-methylphenol (o-cresol) and cyclopropylmethyl chloride.
Reaction Conditions: The reaction involves nucleophilic substitution where cyclopropylmethyl chloride reacts with 2-methylphenol in the presence of a strong base such as potassium carbonate (K2CO3) and a polar aprotic solvent like dimethylformamide (DMF).
Purification: The product is purified through recrystallization or column chromatography to achieve the desired purity.
Industrial Production Methods:
Scale-Up: The reaction is scaled up using industrial reactors with precise temperature and pressure control to ensure consistent product quality.
Catalysts: Catalysts such as phase transfer catalysts may be employed to enhance the reaction rate and yield.
Waste Management: Byproducts and waste materials are managed through environmentally friendly processes to minimize environmental impact.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the phenolic hydroxyl group into a more reduced form, such as an alcohol.
Substitution: Electrophilic aromatic substitution reactions can introduce various functional groups onto the benzene ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are used.
Substitution: Electrophiles such as bromine (Br2) in the presence of a Lewis acid catalyst like iron(III) bromide (FeBr3) are employed.
Major Products Formed:
Oxidation Products: Quinones, hydroquinones, and other oxidized derivatives.
Reduction Products: Alcohols and other reduced phenolic compounds.
Substitution Products: Brominated or nitro-substituted derivatives.
Scientific Research Applications
2-(Cyclopropylmethoxy)-5-methylphenol is utilized in various scientific research fields:
Chemistry: It serves as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is used in biological studies to investigate its effects on cellular processes and enzyme activities.
Industry: The compound is used in the production of dyes, polymers, and other industrial chemicals.
Mechanism of Action
The mechanism by which 2-(Cyclopropylmethoxy)-5-methylphenol exerts its effects involves its interaction with molecular targets and pathways:
Molecular Targets: The compound may interact with specific enzymes or receptors in biological systems.
Pathways: It may modulate signaling pathways related to inflammation, oxidative stress, or other cellular processes.
Comparison with Similar Compounds
2-(Cyclopropylmethoxy)-5-methylphenol is compared with similar compounds such as 2-(Cyclopropylmethoxy)phenol and 2-(Cyclopropylmethoxy)isonicotinonitrile:
Structural Similarity: These compounds share the cyclopropylmethoxy group but differ in their substituents and functional groups.
Unique Properties: The presence of the methyl group at the fifth position in this compound imparts unique chemical and biological properties compared to its analogs.
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Properties
IUPAC Name |
2-(cyclopropylmethoxy)-5-methylphenol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O2/c1-8-2-5-11(10(12)6-8)13-7-9-3-4-9/h2,5-6,9,12H,3-4,7H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YIDVTEGGJUHYOX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OCC2CC2)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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